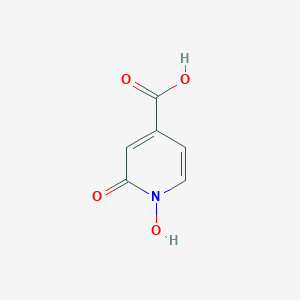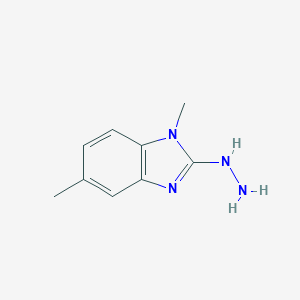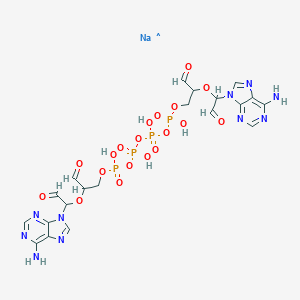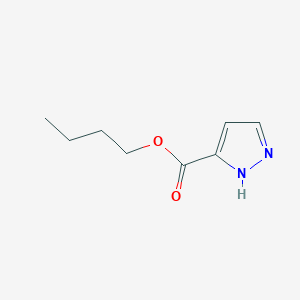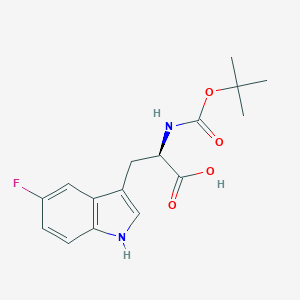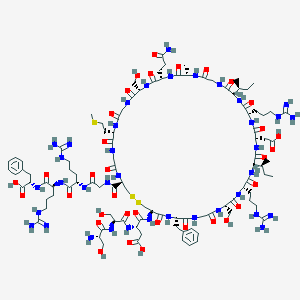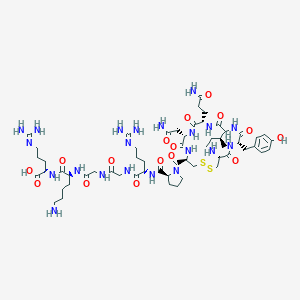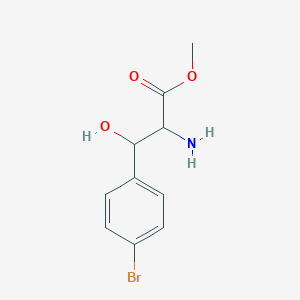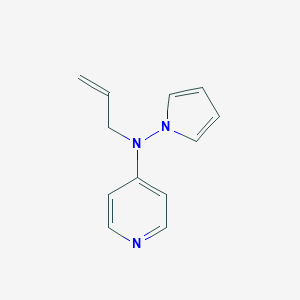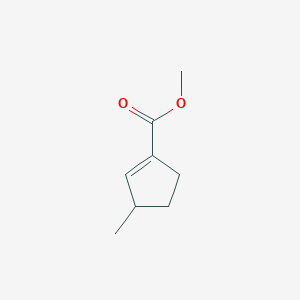
Methyl 3-methylcyclopentene-1-carboxylate
Vue d'ensemble
Description
Methyl 3-methylcyclopentene-1-carboxylate is an organic compound that belongs to the class of cyclopentene carboxylates. It is a colorless liquid that is widely used in various scientific research applications. The compound is synthesized through a multistep process that involves several chemical reactions.
Mécanisme D'action
The mechanism of action of methyl 3-methylcyclopentene-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the biosynthesis of important cellular components. The compound is also believed to have antimicrobial and antitumor properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of methyl 3-methylcyclopentene-1-carboxylate are largely unknown. However, studies have shown that the compound has antimicrobial and antitumor properties. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 3-methylcyclopentene-1-carboxylate in lab experiments is its versatility. The compound can be used as a reagent in various organic synthesis reactions and as a building block for the synthesis of other compounds. Another advantage is its relatively low cost compared to other reagents. However, one of the limitations is its toxicity. The compound is toxic and should be handled with care.
Orientations Futures
There are several future directions for the research on methyl 3-methylcyclopentene-1-carboxylate. One direction is to further investigate its mechanism of action. Another direction is to explore its potential as an antimicrobial and antitumor agent. The compound could also be used in the synthesis of new pharmaceuticals and natural products. Additionally, research could be conducted on the development of new synthesis methods for the compound that are more efficient and environmentally friendly.
Conclusion:
Methyl 3-methylcyclopentene-1-carboxylate is a versatile compound that is widely used in various scientific research applications. Its synthesis method involves several chemical reactions, and it has been shown to have antimicrobial and antitumor properties. The compound has advantages and limitations for lab experiments, and there are several future directions for research on its mechanism of action, potential as an antimicrobial and antitumor agent, and synthesis methods.
Applications De Recherche Scientifique
Methyl 3-methylcyclopentene-1-carboxylate is widely used in various scientific research applications. It is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. The compound is also used in the synthesis of natural products and pharmaceuticals. It is used in the synthesis of biologically active compounds such as antitumor agents, antifungal agents, and antiviral agents.
Propriétés
Numéro CAS |
114614-92-5 |
|---|---|
Nom du produit |
Methyl 3-methylcyclopentene-1-carboxylate |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl 3-methylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MGQAYMJJBRADGQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C1)C(=O)OC |
SMILES canonique |
CC1CCC(=C1)C(=O)OC |
Synonymes |
1-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

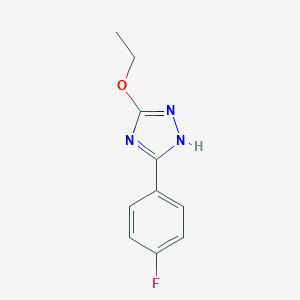
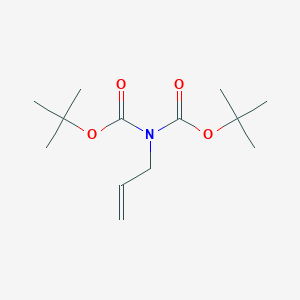
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
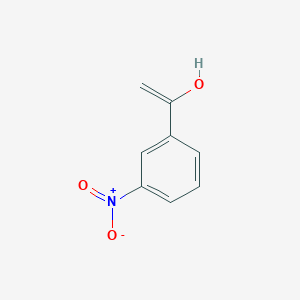
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
